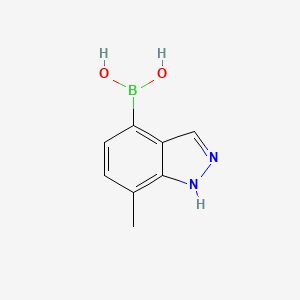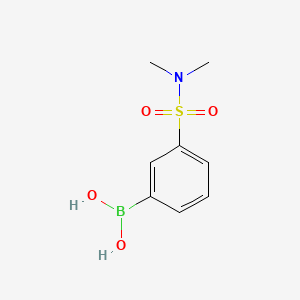
Isoquinolin-6-ylboronic acid
Descripción general
Descripción
Isoquinolin-6-ylboronic acid is an important organic compound with many applications in scientific research and industry. It is also known by other names such as 6-Isoquinolinyl-boronic acid and ISOQUINOLIN-6-YL-6-BORONIC ACID .
Synthesis Analysis
Boronic acid, the group to which Isoquinolin-6-ylboronic acid belongs, is a stable and generally non-toxic group that is easily synthesized. It can be used in several synthetic reactions including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular formula of Isoquinolin-6-ylboronic acid is C9H8BNO2 . The InChI code is 1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H . The molecular weight is 172.98 g/mol .Physical And Chemical Properties Analysis
Isoquinolin-6-ylboronic acid has a molecular weight of 172.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 173.0648087 g/mol and the monoisotopic mass is also 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .Aplicaciones Científicas De Investigación
1. Synthesis of Biquinoline Derivatives
- Synthetic Chemistry Application : Isoquinolin-6-ylboronic acid derivatives are used in the synthesis of biquinoline compounds. These compounds are synthesized through microwave-assisted Suzuki cross-coupling, a method that offers an efficient pathway to create complex molecular structures. Such synthetic methods are crucial for developing new materials and pharmaceuticals (Broch, Anizon, & Moreau, 2008).
2. Fluorescence Studies in Molecular Biology
- Biological Research Application : Certain isoquinoline derivatives are used as fluorophores for studying nucleic acids. These compounds can be attached to nucleosides and subsequently used in oligodeoxyribonucleotide labeling. Such applications are critical in molecular biology for understanding DNA and RNA structures and functions (Singh & Singh, 2007).
3. Nucleic Acid Binding and Drug Design
- Therapeutic Potential in Drug Design : Isoquinoline alkaloids, which include derivatives of Isoquinolin-6-ylboronic acid, show potential in drug design due to their interaction with nucleic acids. These interactions are studied for their specificity and energetics, providing guidelines for new drug development, especially in cancer therapy (Bhadra & Kumar, 2011).
4. Anti-Inflammatory Agents
- Pharmacological Application : Isoquinoline derivatives have been explored for their potential as anti-inflammatory agents. This includes their ability to inhibit tumor necrosis factor alpha (TNFalpha), a key mediator in inflammatory processes. Such research is vital for developing new treatments for various inflammatory diseases (Chao et al., 1999).
5. Antitumor Activity
- Cancer Research : Isoquinoline-3-carboxylic acid, a related compound, has been synthesized and tested for antitumor activity. These studies are crucial in oncology, providing insights into new therapeutic strategies and drug candidates (Gao et al., 2015).
6. Antimicrobial and Antibacterial Activities
- Microbial Studies : Research on isoquinoline N-oxide alkaloids demonstrates their antimicrobial and antibacterial activities. This is significant in developing new antibiotics and understanding the molecular basis of their action (Dembitsky, Gloriozova, & Poroikov, 2015).
7. Environmental Application: Degradation of Polycyclic Aromatic Hydrocarbons
- Environmental Science : Isoquinoline is studied in the context of environmental pollution, specifically in the degradation of polycyclic aromatic hydrocarbons (PAHs) in wastewater. Understanding how microorganisms break down isoquinoline can aid in developing better wastewater treatment methods (Guanghua et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
isoquinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-ylboronic acid | |
CAS RN |
899438-92-7 | |
| Record name | Isoquinolin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isoquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




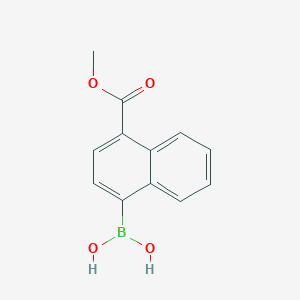
![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
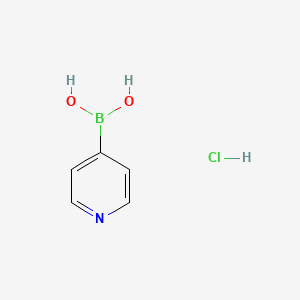
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)

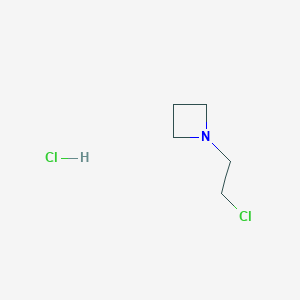
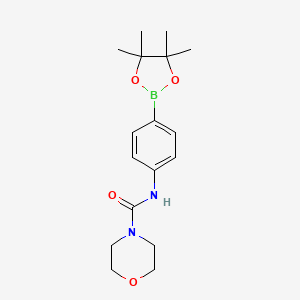
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)


